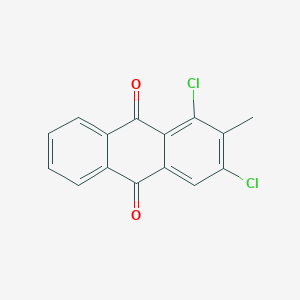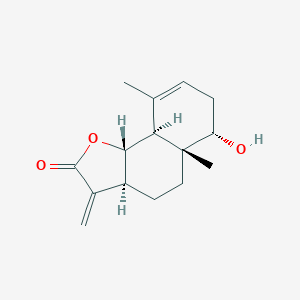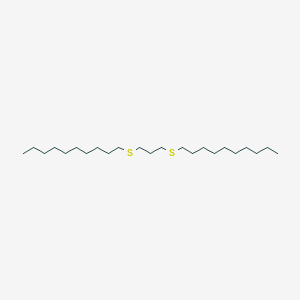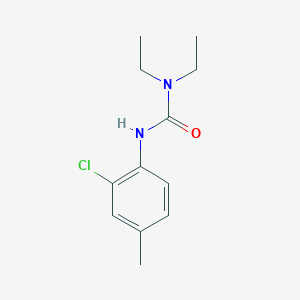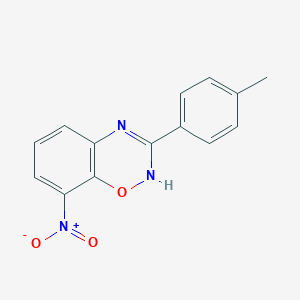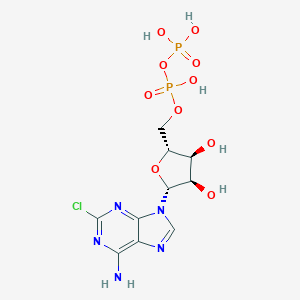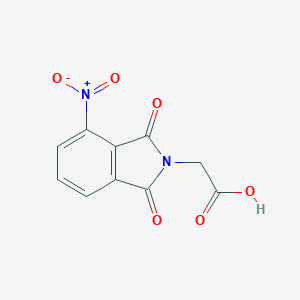
1,4-Cyclohexadiene, 6-methylene-3,3-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Cyclohexadiene, 6-methylene-3,3-diphenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CHD and has a molecular formula of C20H18.
Mécanisme D'action
The mechanism of action of CHD as an anticancer agent involves the inhibition of tubulin polymerization, which is essential for cell division. CHD binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the cell cycle. This leads to the induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
CHD has been shown to have significant biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that CHD inhibits cell proliferation and induces apoptosis in various cancer cell lines. In vivo studies have shown that CHD has antitumor activity in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CHD in lab experiments is its high yield and purity. The synthesis of CHD is relatively straightforward, and the product can be easily purified through recrystallization. However, one of the limitations of using CHD in lab experiments is its relatively low solubility in common solvents, which can make it challenging to work with.
Orientations Futures
There are several future directions for the research on CHD. One area of research is the development of novel materials using CHD as a building block. Another area of research is the synthesis of new organic compounds using CHD as a starting material. In medicinal chemistry, future research could focus on the optimization of CHD derivatives as anticancer agents. Additionally, the mechanism of action of CHD could be further elucidated to better understand its antitumor activity.
Méthodes De Synthèse
The synthesis of CHD involves the reaction of benzil with cyclohexene in the presence of a strong base. The reaction proceeds through a double elimination mechanism, resulting in the formation of CHD. The yield of this reaction is relatively high, and the purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
CHD has been widely studied for its potential applications in various fields, including materials science, organic chemistry, and medicinal chemistry. In materials science, CHD has been used as a building block for the synthesis of novel materials with unique properties. In organic chemistry, CHD has been used as a starting material for the synthesis of various organic compounds. In medicinal chemistry, CHD has been investigated for its potential as an anticancer agent.
Propriétés
Numéro CAS |
18636-59-4 |
|---|---|
Nom du produit |
1,4-Cyclohexadiene, 6-methylene-3,3-diphenyl- |
Formule moléculaire |
C19H16 |
Poids moléculaire |
244.3 g/mol |
Nom IUPAC |
6-methylidene-3,3-diphenylcyclohexa-1,4-diene |
InChI |
InChI=1S/C19H16/c1-16-12-14-19(15-13-16,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H2 |
Clé InChI |
BFPAJUZZSKGAPC-UHFFFAOYSA-N |
SMILES |
C=C1C=CC(C=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C=C1C=CC(C=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonymes |
6-Methylene-3,3-diphenyl-1,4-cyclohexadiene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



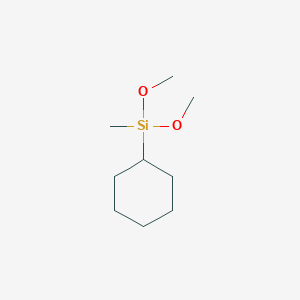
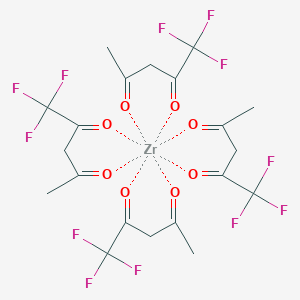
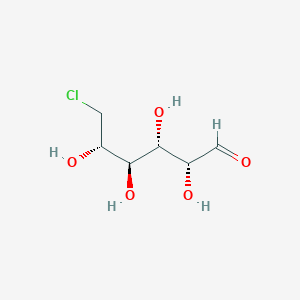
![9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]-](/img/structure/B98907.png)
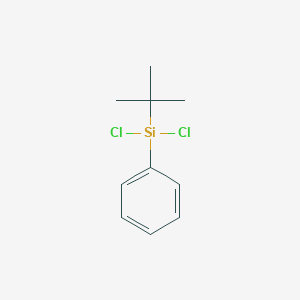
![2,3-Dimethylbenzo[a]pyrene](/img/structure/B98910.png)
